Cas no 823-09-6 (2-Methylthiopyrimidine)

2-Methylthiopyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylthio group at the 2-position. This structural motif lends the compound utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactive thiomethyl group facilitates further functionalization, making it valuable for constructing more complex molecules. The compound exhibits good stability under standard conditions and is compatible with a range of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions. Its well-defined chemical properties and consistent purity make it a reliable building block for research and industrial applications, particularly in the development of bioactive compounds and specialty chemicals.
2-Methylthiopyrimidine structure
2-Methylthiopyrimidine structure
Product Name:2-Methylthiopyrimidine
CAS No:823-09-6
MF:C5H6N2S
MW:126.179539203644
MDL:MFCD09025802
CID:707088
PubChem ID:522772
Update Time:2025-06-08

2-Methylthiopyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylthio)pyrimidine
    • 2-(METHYLSULPHONYL)PYRIMIDINE
    • 2-Methylthiopyrimidine
    • Pyrimidine,2-(methylthio)-
    • 2-Methylmercaptopyrimidine
    • Pyrimidine, 2-(methylthio)- (6CI,7CI,8CI,9CI)
    • 2-(Methylthio)pyrimidine (ACI)
    • 2-Methylsulfanylpyrimidine
    • methyl thiopyrimidine
    • J-510116
    • pyrimidine, 2-methylthio-
    • Z18380749
    • PS-3829
    • SY031629
    • O10841
    • methylsulfanyl-pyrimidine
    • SCHEMBL67391
    • DB-075830
    • AKOS006229747
    • Pyrimidine, 2-(methylthio)-
    • InChI=1/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H
    • 2-(methylsulfanyl)pyrimidine
    • FOEMIZSFFWGXHX-UHFFFAOYSA-N
    • EN300-206268
    • SB55699
    • Pyrimidine, 2-(methylthio)-,
    • CS-0078682
    • 823-09-6
    • MFCD09025802
    • DTXSID80878784
    • MDL: MFCD09025802
    • Inchi: 1S/C5H6N2S/c1-8-5-6-3-2-4-7-5/h2-4H,1H3
    • InChI Key: FOEMIZSFFWGXHX-UHFFFAOYSA-N
    • SMILES: N1C(SC)=NC=CC=1

Computed Properties

  • Exact Mass: 126.02516937g/mol
  • Monoisotopic Mass: 126.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 61.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 51.1Ų

Experimental Properties

  • Density: 1.19
  • Melting Point: Not available
  • Boiling Point: 216 ºC
  • Flash Point: 84 ºC
  • Refractive Index: 1.574
  • PSA: 51.08000
  • LogP: 1.19850
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

2-Methylthiopyrimidine Customs Data

  • HS CODE:29335990

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2-Methylthiopyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium carbonate Solvents: Dichloromethane ;  0 °C
Reference
Enzymatic Synthesis of Novel Chiral Sulfoxides Employing Baeyer-Villiger Monooxygenases
Rioz-Martinez, Ana; et al, European Journal of Organic Chemistry, 2010, (33), 6409-6416

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
Reference
Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties
Itami, Kenichiro; et al, Journal of the American Chemical Society, 2004, 126(47), 15396-15397

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 80 °C
Reference
Nickel-catalyzed inter- and intramolecular carbon-sulfur bond metathesis by reversible arylation
Delcaillau, Tristan; et al, ChemRxiv, 2019, 1, 1-7

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 80 °C
Reference
Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines
Wei, Xiangyang; et al, European Journal of Organic Chemistry, 2019, 2019(42), 7142-7150

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Butyl-3-methylimidazolium chloride ;  3.5 h, 110 °C
Reference
Ionic Liquids-Promoted S-Methylation of Thiols Utilizing Dimethyl Carbonate
Xie, Jiangang; et al, Phosphorus, 2011, 186(1), 31-37

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Tetrahydrofuran
Reference
Stannylation reactions and cross-couplings in pyrimidines
Majeed, Amera J.; et al, Tetrahedron, 1989, 45(4), 993-1006

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 12 h, rt
Reference
Heteroarylation of unactivated C-H bonds suitable for late-stage functionalization
Miller, Austin S.; et al, Chemical Science, 2022, 13(40), 11878-11882

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
Reference
Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions
Zhang, Caiyang; et al, Organic & Biomolecular Chemistry, 2018, 16(34), 6316-6321

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl carbonate ;  2.5 h, 90 °C
Reference
SH-methylation of SH-containing heterocycles with dimethyl carbonate via phase-transfer catalytic reaction
Xie, Jian-Gang; et al, Synthetic Communications, 2011, 41(6), 871-878

Production Method 10

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 80 °C
Reference
Nickel-Catalyzed Inter- and Intramolecular Aryl Thioether Metathesis by Reversible Arylation
Delcaillau, Tristan; et al, Angewandte Chemie, 2020, 59(5), 2110-2114

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  20 h, rt
Reference
Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine
Borodkin, G. I.; et al, Russian Journal of Organic Chemistry, 2010, 46(6), 911-916

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Thiourea, ion(1-) Solvents: Dimethyl sulfoxide ;  3 h
1.2 Solvents: Water
Reference
"One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides
Argueello, Juan E.; et al, Organic Letters, 2003, 5(22), 4133-4136

Production Method 13

Reaction Conditions
Reference
Coordination-induced emission enhancement in copper(I) iodide coordination polymers supported by 2-(alkylsulfanyl)pyrimidines
Vinogradova, Katerina A.; et al, Dalton Transactions, 2021, 50(26), 9317-9330

Production Method 14

Reaction Conditions
Reference
0D to 3D Coordination Assemblies Engineered on Silver(I) Salts and 2-(Alkylsulfanyl)azine Ligands: Crystal Structures, Dual Luminescence, and Cytotoxic Activity
Rogovoy, Maxim I.; et al, European Journal of Inorganic Chemistry, 2020, 2020(17), 1635-1644

Production Method 15

Reaction Conditions
Reference
Ni-Catalyzed Reductive Liebeskind-Srogl Alkylation of Heterocycles
Ma, Yuanhong; et al, Journal of the American Chemical Society, 2019, 141(5), 1918-1922

Production Method 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ;  30 min, rt
Reference
Metal-Free Aminomethylation of Aromatic Sulfones Promoted by Eosin Y
Thierry, Thibault ; et al, Chemistry - A European Journal, 2021, 27(60), 14826-14830

Production Method 17

Reaction Conditions
Reference
Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines
Stoyanov, S.; et al, Canadian Journal of Chemistry, 1990, 68(9), 1482-9

Production Method 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Reference
Synthesis of 5-stannylpyrimidines and their use in palladium-catalyzed ketone formation
Arukwe, Joseph; et al, Journal of the Chemical Society, 1989, (2), 255-9

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Tetrahydrofuran
Reference
Stannylation reactions and cross-couplings in pyrimidines
Majeed, Amera J.; et al, Tetrahedron, 1989, 45(4), 993-1006

2-Methylthiopyrimidine Raw materials

2-Methylthiopyrimidine Preparation Products

2-Methylthiopyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:823-09-6)2-Methylthiopyrimidine
Order Number:A23396
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):231.0
Email:sales@amadischem.com

Additional information on 2-Methylthiopyrimidine

Comprehensive Overview of 2-Methylthiopyrimidine (CAS No. 823-09-6): Properties, Applications, and Industry Insights

2-Methylthiopyrimidine (CAS No. 823-09-6) is a sulfur-containing heterocyclic compound that has garnered significant attention in pharmaceutical, agrochemical, and material science research. This pyrimidine derivative features a methylthio (-SCH3) group at the 2-position, which enhances its reactivity and versatility in synthetic chemistry. With a molecular formula of C5H6N2S, it serves as a key intermediate for the synthesis of more complex molecules, particularly in drug discovery and crop protection formulations.

The growing demand for heterocyclic building blocks like 2-Methylthiopyrimidine is driven by trends in green chemistry and sustainable synthesis. Researchers frequently search for "eco-friendly pyrimidine synthesis" or "CAS 823-09-6 solubility data," reflecting the compound's relevance in modern organic methodologies. Its compatibility with catalytic cross-coupling reactions makes it valuable for constructing biologically active scaffolds, addressing queries such as "how to modify 2-Methylthiopyrimidine for drug development."

From a physicochemical perspective, 2-Methylthiopyrimidine typically appears as a white to pale yellow crystalline solid with a melting point range of 45-50°C. Its lipophilic character (logP ~1.2) and moderate water solubility (approximately 2-5 g/L at 25°C) make it suitable for diverse formulation strategies. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for pharmaceutical applications where users often search for "CAS 823-09-6 purity standards."

In the pharmaceutical sector, this compound serves as a precursor for kinase inhibitors and antiviral agents, aligning with trending searches for "COVID-19 related heterocycles" and "cancer drug intermediates." The methylthio group's bioisosteric properties allow for strategic molecular modifications, explaining why "2-Methylthiopyrimidine structure-activity relationship" appears frequently in academic literature and patent filings.

The agrochemical industry utilizes 2-Methylthiopyrimidine in developing next-generation fungicides and herbicide safeners, responding to global demands for "low-toxicity crop protection" solutions. Its mode of action often involves interference with pyrimidine biosynthesis in pathogens, a mechanism explored in queries like "methylthiopyrimidine mode of action in plants." Regulatory databases show increasing patents filed for derivatives of this compound since 2020, particularly in jurisdictions with stringent environmental safety regulations.

Material scientists have recently investigated 2-Methylthiopyrimidine for organic semiconductor applications, capitalizing on its electron-deficient π-system. This connects to popular searches about "organic electronics building blocks" and "small molecule semiconductors." The compound's ability to coordinate with transition metals also makes it relevant for "catalysis ligand design" studies, another trending research area.

Quality control protocols for CAS 823-09-6 typically involve GC-FID analysis for residual solvents and HPLC-UV for impurity profiling. These methods address common industry concerns about "pyrimidine derivative stability" and "storage conditions for sulfur heterocycles." Proper handling recommendations include protection from light and storage under inert atmosphere at 2-8°C, with shelf life extending beyond 24 months when properly preserved.

Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), responding to academic interest in "porous material synthesis." The thioether functional group provides unique coordination geometries, making it valuable for designing functional crystalline materials—a subject gaining traction in materials science publications.

From a commercial standpoint, 2-Methylthiopyrimidine production has seen steady growth (CAGR ~6.2% from 2018-2023) according to market analyses. Manufacturers emphasize "scalable pyrimidine synthesis" and "cost-effective halogenation alternatives" in their technical literature, addressing two major industry pain points. The compound's global supply chain remains robust, with key producers located in North America, Europe, and Asia-Pacific regions.

Future applications may include bioconjugation chemistry for proteolysis-targeting chimeras (PROTACs) and click chemistry modifications, areas generating substantial research interest. As synthetic methodologies advance, 2-Methylthiopyrimidine will likely maintain its status as a versatile pharmacophore element in medicinal chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:823-09-6)2-Methylthiopyrimidine
A23396
Purity:99%
Quantity:5g
Price ($):231.0
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